(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Overview
Description
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol is a chemical compound that has garnered significant interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino and a chloro group, attached to a cyclopentene ring with a methanol group.
Scientific Research Applications
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like urea and chloroacetaldehyde.
Substitution Reactions: The amino and chloro groups are introduced into the pyrimidine ring through substitution reactions using appropriate reagents such as ammonia and chlorine gas.
Cyclopentene Ring Formation: The cyclopentene ring is formed through cyclization reactions involving suitable dienes and dienophiles.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and chloro groups in the pyrimidine ring can undergo substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, thiols, mild heating.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
[4-[(2-Amino-6-ethoxy-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol: Similar structure but with an ethoxy group instead of a chloro group.
[4-[(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol: Similar structure but with a purine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGUXGAGXYRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561067 | |
Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122624-73-1 | |
Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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